molecular formula C12H18FNO B13303815 4-{[(3-Fluorophenyl)methyl]amino}pentan-1-ol

4-{[(3-Fluorophenyl)methyl]amino}pentan-1-ol

Katalognummer: B13303815
Molekulargewicht: 211.28 g/mol
InChI-Schlüssel: OVWINIXBPKYRHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[(3-Fluorophenyl)methyl]amino}pentan-1-ol is a synthetic compound that belongs to the class of synthetic cathinones. These compounds are structurally similar to cathinone, a natural stimulant found in the khat plant. Synthetic cathinones are known for their psychoactive properties and have been used in various research applications.

Vorbereitungsmethoden

The synthesis of 4-{[(3-Fluorophenyl)methyl]amino}pentan-1-ol typically involves the reaction of 3-fluorobenzylamine with 4-penten-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve more advanced techniques and equipment to scale up the synthesis process efficiently.

Analyse Chemischer Reaktionen

4-{[(3-Fluorophenyl)methyl]amino}pentan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide or alkoxide ions.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cathinones.

    Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter systems in the brain.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a model compound for developing new psychoactive substances.

    Industry: It is used in the development of new materials and chemicals with specific properties.

Wirkmechanismus

The mechanism of action of 4-{[(3-Fluorophenyl)methyl]amino}pentan-1-ol involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of dopamine and norepinephrine, leading to enhanced mood and increased energy levels. The molecular targets and pathways involved in its action are still under investigation, but it is thought to interact with monoamine transporters and receptors.

Vergleich Mit ähnlichen Verbindungen

4-{[(3-Fluorophenyl)methyl]amino}pentan-1-ol is similar to other synthetic cathinones such as:

    3-Fluoromethcathinone (3-FMC): Known for its stimulant effects and structural similarity to methcathinone.

    4-Methylmethcathinone (Mephedrone): A well-known synthetic cathinone with strong stimulant properties.

    4-Fluoroamphetamine (4-FA): A synthetic compound with both stimulant and empathogenic effects.

Compared to these compounds, this compound is unique due to its specific structural features and the presence of the fluorine atom, which can influence its pharmacological properties and interactions with biological systems.

Eigenschaften

Molekularformel

C12H18FNO

Molekulargewicht

211.28 g/mol

IUPAC-Name

4-[(3-fluorophenyl)methylamino]pentan-1-ol

InChI

InChI=1S/C12H18FNO/c1-10(4-3-7-15)14-9-11-5-2-6-12(13)8-11/h2,5-6,8,10,14-15H,3-4,7,9H2,1H3

InChI-Schlüssel

OVWINIXBPKYRHZ-UHFFFAOYSA-N

Kanonische SMILES

CC(CCCO)NCC1=CC(=CC=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.